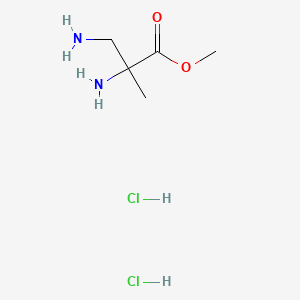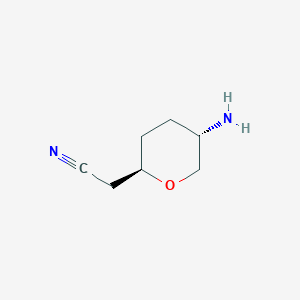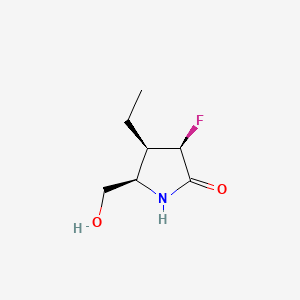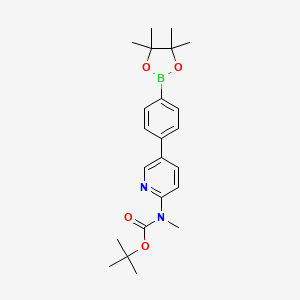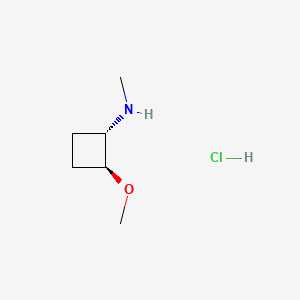
(1S,2S)-2-methoxy-N-methylcyclobutan-1-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S)-2-methoxy-N-methylcyclobutan-1-amine;hydrochloride is a chemical compound with a unique structure that includes a cyclobutane ring substituted with a methoxy group and a methylamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-methoxy-N-methylcyclobutan-1-amine;hydrochloride typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a methoxy-substituted cyclobutane derivative with methylamine in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and pressures to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, ensures the removal of impurities and the isolation of the compound in its hydrochloride salt form.
Análisis De Reacciones Químicas
Types of Reactions
(1S,2S)-2-methoxy-N-methylcyclobutan-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the cyclobutane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound.
Aplicaciones Científicas De Investigación
(1S,2S)-2-methoxy-N-methylcyclobutan-1-amine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and as a precursor for various chemical processes.
Mecanismo De Acción
The mechanism of action of (1S,2S)-2-methoxy-N-methylcyclobutan-1-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
(1S,2S)-2-methoxycyclobutan-1-amine: Lacks the N-methyl group, leading to different chemical and biological properties.
(1S,2S)-2-methoxy-N-methylcyclopropan-1-amine: Contains a cyclopropane ring instead of a cyclobutane ring, resulting in different reactivity and stability.
Uniqueness
(1S,2S)-2-methoxy-N-methylcyclobutan-1-amine;hydrochloride is unique due to its specific substitution pattern and ring structure, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C6H14ClNO |
|---|---|
Peso molecular |
151.63 g/mol |
Nombre IUPAC |
(1S,2S)-2-methoxy-N-methylcyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C6H13NO.ClH/c1-7-5-3-4-6(5)8-2;/h5-7H,3-4H2,1-2H3;1H/t5-,6-;/m0./s1 |
Clave InChI |
RRTIRTUGQVRYTQ-GEMLJDPKSA-N |
SMILES isomérico |
CN[C@H]1CC[C@@H]1OC.Cl |
SMILES canónico |
CNC1CCC1OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


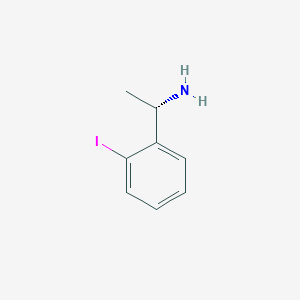
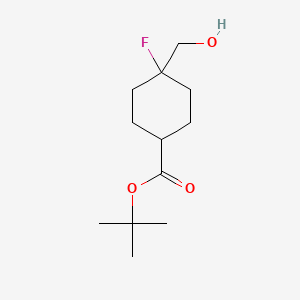

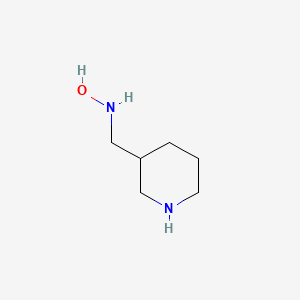
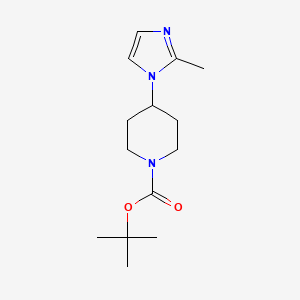

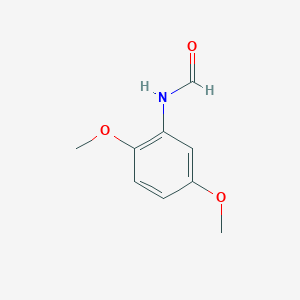
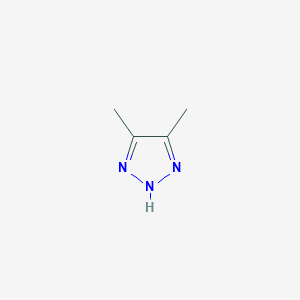
![(1S,5R)-6-[[tert-butyl(diphenyl)silyl]oxymethyl]bicyclo[3.1.0]hexan-3-one](/img/structure/B13912236.png)
